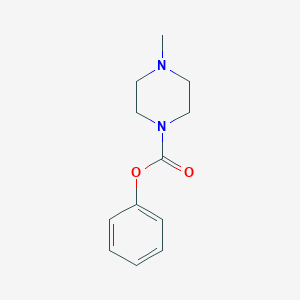

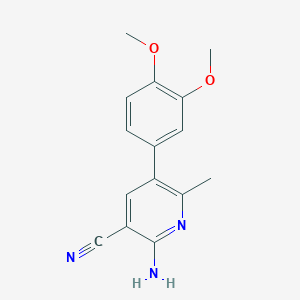

4-Methyl-piperazine-1-carboxylic acid phenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

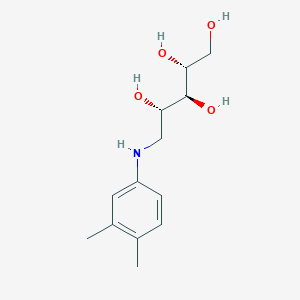

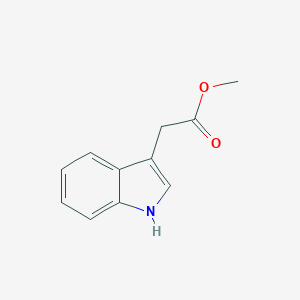

The compound "4-Methyl-piperazine-1-carboxylic acid phenyl ester" is a derivative of piperazine, which is a chemical structure that forms the backbone of various pharmacologically active compounds. Piperazine derivatives are known for their versatility in chemical synthesis and their potential in creating compounds with medicinal properties.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including protection and deprotection of functional groups, acylation, and cyclization. For instance, the synthesis of 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters involves starting from L- or D-serine and dimethyl-D-malate, followed by acylation and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product . Another example is the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines, which are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . These methods highlight the complexity and creativity involved in synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite diverse, with the potential for creating various salts and polymorphic crystalline forms. For example, two new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation have been prepared, showing different supramolecular assemblies in their crystalline forms . The study of hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] piperazine-2,5-dione also reveals different hydrogen-bonding networks in its polymorphs .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . The reactivity of these compounds allows for the formation of complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was determined by X-ray diffraction, revealing its crystallization in the monoclinic system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Relevant Case Studies

While the provided data does not include direct case studies of "4-Methyl-piperazine-1-carboxylic acid phenyl ester," the synthesis and characterization of related piperazine derivatives provide insights into the potential applications of such compounds. For instance, some piperazine derivatives have been tested for activity against schistosomiasis , while others have been evaluated for their antibacterial and anthelmintic activity . These studies demonstrate the relevance of piperazine derivatives in medicinal chemistry and their potential as therapeutic agents.

科学的研究の応用

Metabolism and Pharmacokinetics :

- Jiang et al. (2007) studied the metabolism of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats. They found that it is metabolized into eight different metabolites, which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites, among others (Jiang et al., 2007).

Synthesis and Chemical Properties :

- Fathalla and Pazdera (2017) reported on the synthesis of piperazine substituted quinolones, highlighting the condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).

Therapeutic Applications and Pharmacology :

- Galdino et al. (2015) investigated a new piperazine derivative with putative activities on the central nervous system, demonstrating antidepressant-like effects and involvement of serotonergic and catecholaminergic systems (Galdino et al., 2015).

- de Brito et al. (2012) focused on a new piperazine derivative's anxiolytic-like activity in mice, suggesting involvement of the serotonergic pathway (de Brito et al., 2012).

- Lecanu et al. (2010) synthesized and evaluated a compound targeting multiple therapeutic approaches for neuroprotection, potentially beneficial for Alzheimer's disease treatment (Lecanu et al., 2010).

- Silva et al. (2015) explored the anti-nociceptive and anti-inflammatory effects of a piperazine derivative, highlighting its potential in pain management (Silva et al., 2015).

特性

IUPAC Name |

phenyl 4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWKRSKUAYPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-piperazine-1-carboxylic acid phenyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

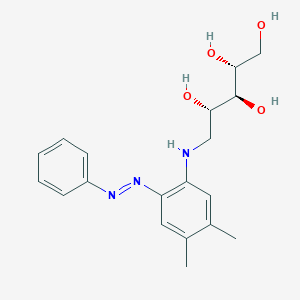

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)